molecular formula C17H26N2O4S B215592 N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide

Cat. No.: B215592
M. Wt: 354.5 g/mol
InChI Key: APXMICVTOJLGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C17H26N2O4S and a molecular weight of 354.5 g/mol . This compound is known for its unique structure, which includes a hexylamino group, a sulfonyl group, and a tetrahydrofuran ring. It has various applications in scientific research and industry.

Preparation Methods

The synthesis of N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, followed by the introduction of the hexylamino and sulfonyl groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The hexylamino group may interact with proteins or enzymes, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with various biomolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:

    N-{4-[(methylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: This compound has a methylamino group instead of a hexylamino group, which may result in different biological activities.

    N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: The presence of an ethylamino group can alter the compound’s reactivity and interactions with biomolecules.

    N-{4-[(propylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: The propylamino group can affect the compound’s solubility and stability.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H26N2O4S/c1-2-3-4-5-12-18-24(21,22)15-10-8-14(9-11-15)19-17(20)16-7-6-13-23-16/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,20)

InChI Key

APXMICVTOJLGHL-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.